Ethyl 5-amino-1-benzyl-4-iodo-pyrazole-3-carboxylate Ethyl 5-amino-1-benzyl-4-iodo-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13502356
InChI: InChI=1S/C13H14IN3O2/c1-2-19-13(18)11-10(14)12(15)17(16-11)8-9-6-4-3-5-7-9/h3-7H,2,8,15H2,1H3
SMILES: CCOC(=O)C1=NN(C(=C1I)N)CC2=CC=CC=C2
Molecular Formula: C13H14IN3O2
Molecular Weight: 371.17 g/mol

Ethyl 5-amino-1-benzyl-4-iodo-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC13502356

Molecular Formula: C13H14IN3O2

Molecular Weight: 371.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-amino-1-benzyl-4-iodo-pyrazole-3-carboxylate -

Specification

Molecular Formula C13H14IN3O2
Molecular Weight 371.17 g/mol
IUPAC Name ethyl 5-amino-1-benzyl-4-iodopyrazole-3-carboxylate
Standard InChI InChI=1S/C13H14IN3O2/c1-2-19-13(18)11-10(14)12(15)17(16-11)8-9-6-4-3-5-7-9/h3-7H,2,8,15H2,1H3
Standard InChI Key QLQSUMRJCOZXDO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(=C1I)N)CC2=CC=CC=C2
Canonical SMILES CCOC(=O)C1=NN(C(=C1I)N)CC2=CC=CC=C2

Introduction

Chemical Structure and Nomenclature

The IUPAC name for this compound is ethyl 5-amino-1-benzyl-4-iodopyrazole-3-carboxylate, reflecting its substitution pattern. The pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) is substituted at positions 1, 3, 4, and 5. Key features include:

  • Position 1: A benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) attached to nitrogen.

  • Position 3: A carboxylate ester (COOCH2CH3\text{COOCH}_2\text{CH}_3).

  • Position 4: An iodine atom.

  • Position 5: An amino group (NH2\text{NH}_2).

The SMILES notation (CCOC(=O)C1=NN(C(=C1I)N)CC2=CC=CC=C2) and InChIKey (QLQSUMRJCOZXDO-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic configuration.

Synthesis and Optimization

The synthesis of ethyl 5-amino-1-benzyl-4-iodo-pyrazole-3-carboxylate involves multi-step protocols typical of pyrazole derivatives. Automated systems are often employed to enhance yield and purity. A generalized approach includes:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions.

  • Functionalization:

    • Iodination: Electrophilic substitution at position 4 using iodine or iodinating agents like NIS\text{NIS} (N-iodosuccinimide).

    • Benzylation: Alkylation with benzyl halides to introduce the benzyl group at position 1.

    • Esterification: Reaction with ethyl chloroformate to install the carboxylate moiety .

Example Reaction Scheme:

Hydrazine + 1,3-diketoneH+Pyrazole intermediateBenzyl bromide1-Benzyl derivativeI24-Iodo productEthyl chloroformateFinal ester\text{Hydrazine + 1,3-diketone} \xrightarrow{\text{H}^+} \text{Pyrazole intermediate} \xrightarrow{\text{Benzyl bromide}} \text{1-Benzyl derivative} \xrightarrow{\text{I}_2} \text{4-Iodo product} \xrightarrow{\text{Ethyl chloroformate}} \text{Final ester}

Optimization focuses on controlling regioselectivity during iodination and minimizing side reactions. Solvent selection (e.g., DMF or THF) and temperature gradients (0–60°C) are critical for achieving >80% yields .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight371.17 g/mol
Melting PointNot reported (predicted: 120–140°C)
Boiling PointDecomposes before boiling
Density1.62 g/cm³ (predicted)
SolubilityLow in water; soluble in DMSO, DMF
LogP (Partition Coefficient)2.42 (XLOGP3)
pKa~14.3 (amino group)

The compound’s low water solubility and moderate lipophilicity (LogP2.42\text{LogP} \approx 2.42) suggest suitability for lipid-rich biological environments. The amino group’s basicity (pKa14.3\text{pKa} \sim 14.3) influences protonation states under physiological conditions .

Biological Activities and Mechanisms

While direct studies on this compound are sparse, pyrazole analogs exhibit diverse bioactivities:

Anti-Inflammatory Activity

Pyrazole derivatives inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin synthesis. For example, 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide showed IC50=0.07 μM\text{IC}_{50} = 0.07\ \mu\text{M} against epidermal growth factor receptor (EGFR), surpassing erlotinib . The iodine atom in this compound may enhance halogen bonding with target proteins, improving binding affinity.

Antimicrobial Effects

The amino and iodine groups enhance interactions with bacterial enzymes. For instance, 1-thiocarbamoyl-3-phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazoles exhibited MAO-B inhibitory activity (IC50<1 μM\text{IC}_{50} < 1\ \mu\text{M}) .

Research Gaps and Future Directions

  • Target Identification: Elucidate specific molecular targets (e.g., kinases, GPCRs) through proteomic studies.

  • Structure-Activity Relationships (SAR): Systematically modify substituents (e.g., replacing iodine with bromine) to optimize potency.

  • In Vivo Studies: Assess pharmacokinetics and toxicity in animal models.

  • Formulation Development: Improve aqueous solubility via prodrug strategies (e.g., phosphate esters).

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